
Lithium 2-(5-chloropyrazin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 2-(5-chloropyrazin-2-yl)acetate is an organic compound that features a lithium cation and a 2-(5-chloropyrazin-2-yl)acetate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(5-chloropyrazin-2-yl)acetate typically involves the reaction of 2-(5-chloropyrazin-2-yl)acetic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically obtained through crystallization and drying.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 2-(5-chloropyrazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Lithium 2-(5-chloropyrazin-2-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Lithium 2-(5-chloropyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-(3-chloropyrazin-2-yl)acetate
- Potassium 2-(5-chloropyrazin-2-yl)acetate
- Lithium 2-(3-chloropyrazin-2-yl)acetate
Uniqueness
Lithium 2-(5-chloropyrazin-2-yl)acetate is unique due to its specific structure and the presence of the lithium cation. This uniqueness may contribute to its distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C6H4ClLiN2O2 |
|---|---|
Molekulargewicht |
178.5 g/mol |
IUPAC-Name |
lithium;2-(5-chloropyrazin-2-yl)acetate |
InChI |
InChI=1S/C6H5ClN2O2.Li/c7-5-3-8-4(2-9-5)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
HUUMYYKFHZPOAK-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=C(N=CC(=N1)Cl)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13454015.png)
![[5-(6-Chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454022.png)

![methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate](/img/structure/B13454036.png)

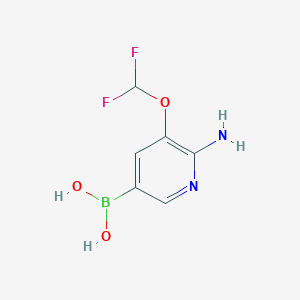
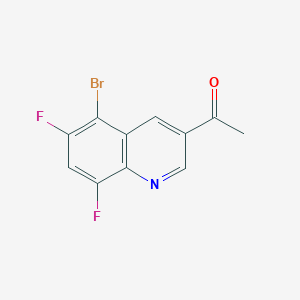
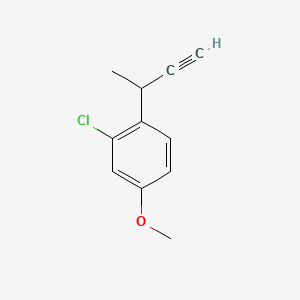

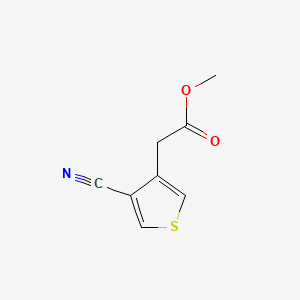
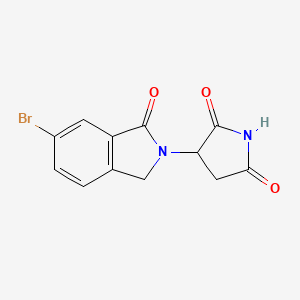
amine hydrochloride](/img/structure/B13454074.png)

![{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454089.png)
